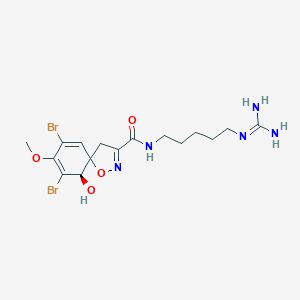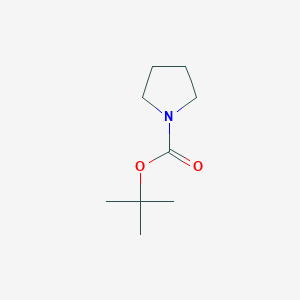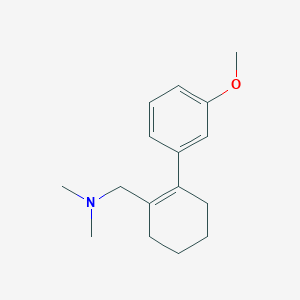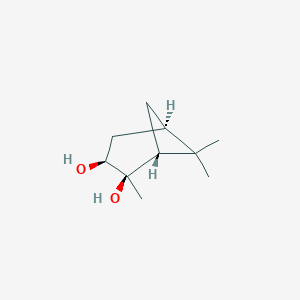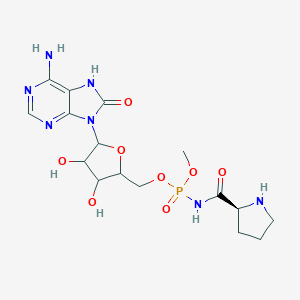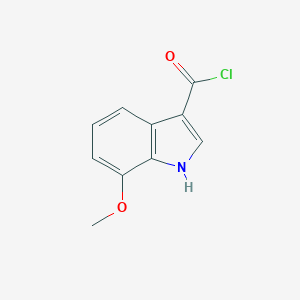
7-methoxy-1H-indole-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxy-1H-indole-3-carbonyl chloride, also known as MIOC, is a chemical compound that belongs to the indole family. It is a synthetic intermediate that has been used in the synthesis of various bioactive molecules. The compound is widely used in scientific research for its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 7-methoxy-1H-indole-3-carbonyl chloride is not fully understood. However, studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls. The compound has been found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Effets Biochimiques Et Physiologiques
7-methoxy-1H-indole-3-carbonyl chloride has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. The compound has also been found to inhibit the activity of certain kinases, which are involved in signal transduction pathways. Physiologically, the compound has been found to reduce inflammation and oxidative stress in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-methoxy-1H-indole-3-carbonyl chloride in lab experiments include its versatility, stability, and ease of synthesis. The compound can be easily synthesized using different methods and can be used as a starting material for the synthesis of various bioactive molecules. The compound is also stable under different conditions, making it suitable for long-term storage. However, the limitations of using 7-methoxy-1H-indole-3-carbonyl chloride include its toxicity and potential for environmental harm. The compound should be handled with care and disposed of properly to avoid any harm to the environment.
Orientations Futures
There are several future directions for the use of 7-methoxy-1H-indole-3-carbonyl chloride in scientific research. One of the directions is the development of new bioactive molecules with potential anticancer, antimicrobial, and anti-inflammatory properties. Another direction is the study of the compound's mechanism of action and its interaction with different enzymes and receptors. Furthermore, the compound's potential for use in drug delivery systems and as a diagnostic tool should be explored. Finally, the compound's potential for use in agriculture as an agrochemical should be investigated.
Conclusion:
7-methoxy-1H-indole-3-carbonyl chloride is a versatile compound that has been widely used in scientific research for its unique properties and potential applications. The compound can be easily synthesized using different methods and can be used as a starting material for the synthesis of various bioactive molecules. The compound has been found to have several biochemical and physiological effects and has potential applications in the development of new pharmaceuticals, agrochemicals, and diagnostic tools. However, the compound's toxicity and potential for environmental harm should be considered when handling and disposing of it.
Méthodes De Synthèse
7-methoxy-1H-indole-3-carbonyl chloride can be synthesized using different methods. One of the most commonly used methods is the reaction of 7-methoxyindole-3-carboxylic acid with thionyl chloride. The reaction occurs in the presence of a catalyst such as dimethylformamide (DMF) and yields a white solid product. Another method involves the reaction of 7-methoxyindole with oxalyl chloride in the presence of a base such as pyridine. This method also yields a white solid product.
Applications De Recherche Scientifique
7-methoxy-1H-indole-3-carbonyl chloride has been used in various scientific research applications. It is used as a starting material in the synthesis of bioactive molecules such as indole-3-carboxamides, 7-methoxyindoles, and 7-substituted indoles. The compound has also been used in the synthesis of molecules with potential anticancer, antimicrobial, and anti-inflammatory properties. Furthermore, 7-methoxy-1H-indole-3-carbonyl chloride has been used in the development of new pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
128717-78-2 |
|---|---|
Nom du produit |
7-methoxy-1H-indole-3-carbonyl chloride |
Formule moléculaire |
C10H8ClNO2 |
Poids moléculaire |
209.63 g/mol |
Nom IUPAC |
7-methoxy-1H-indole-3-carbonyl chloride |
InChI |
InChI=1S/C10H8ClNO2/c1-14-8-4-2-3-6-7(10(11)13)5-12-9(6)8/h2-5,12H,1H3 |
Clé InChI |
QYFAKXJYDPVIGR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1NC=C2C(=O)Cl |
SMILES canonique |
COC1=CC=CC2=C1NC=C2C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide](/img/structure/B140192.png)

![(1S,2R,4S,5R)-3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B140200.png)
![2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B140205.png)
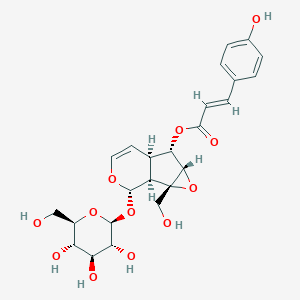
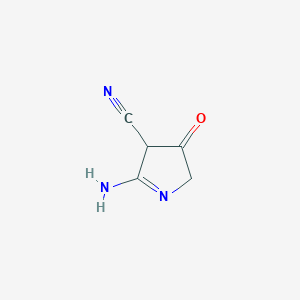
![5,6-Dihydroindolo[1,2-c]quinazoline](/img/structure/B140221.png)

